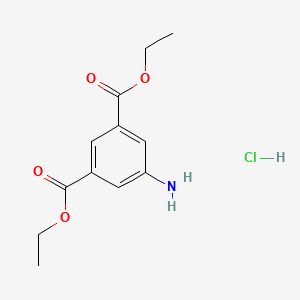
Diethyl 5-aminoisophthalate hydrochloride
Descripción general
Descripción
Diethyl 5-aminoisophthalate hydrochloride is a chemical compound with the molecular formula C12H15NO4•HCl and a molecular weight of 273.71 g/mol . It is a derivative of isophthalic acid, featuring an amino group at the 5-position and ester groups at the 1- and 3-positions. This compound is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Diethyl 5-aminoisophthalate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Diethyl 5-aminoisophthalate hydrochloride is a chemical compound used in various industries. It’s often used as an intermediate in dye production , suggesting that its primary targets may be certain enzymes or proteins involved in the synthesis of these dyes.
Mode of Action
As an intermediate in dye production, it likely interacts with its targets to facilitate the synthesis of various colored fluorescent dyes and polymers .
Biochemical Pathways
It’s known that phthalates, a group of chemicals to which this compound belongs, can be degraded in the environment through hydrolysis, photodegradation, and microbial degradation .
Pharmacokinetics
It’s known that the compound is a solid, slightly yellow in color, and has special amino and halogenated chloride functional groups . It’s combustible, insoluble in water, but soluble in most organic solvents .
Result of Action
As an intermediate in dye production, it likely contributes to the synthesis of various colored fluorescent dyes and polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It has slight hygroscopicity in air and is prone to dampness . Therefore, it should be used in a well-ventilated place to avoid inhalation of dust or vapor caused by it . The compound’s degradation in the environment can be influenced by factors such as the presence of light (photodegradation) and microorganisms (biodegradation) .
Análisis Bioquímico
Biochemical Properties
Diethyl 5-aminoisophthalate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity. Additionally, this compound can bind to specific protein receptors, altering their conformation and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity and function . For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and oxidases, which catalyze its conversion into various metabolites . These metabolic pathways can influence the compound’s activity and function, as well as its effects on cellular metabolism . For instance, the hydrolysis of this compound by esterases produces metabolites that can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . This compound’s localization and accumulation can affect its activity and function, as well as its impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 5-aminoisophthalate hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-aminoisophthalic acid with ethanol in the presence of a catalyst. The reaction typically proceeds as follows :
Starting Materials: 5-aminoisophthalic acid and ethanol.
Catalyst: Sulfuryl dichloride.
Reaction Conditions: The reaction is carried out at 0°C for 5 hours, followed by refluxing.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through crystallization and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 5-aminoisophthalate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used under reflux conditions.
Major Products Formed:
Oxidation: Nitro derivatives of diethyl 5-aminoisophthalate.
Reduction: Diethyl 5-hydroxyisophthalate.
Substitution: Halogenated derivatives of diethyl 5-aminoisophthalate.
Comparación Con Compuestos Similares
Dimethyl 5-aminoisophthalate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 5-nitroisophthalate: Contains a nitro group instead of an amino group.
Diethyl 5-hydroxyisophthalate: Contains a hydroxyl group instead of an amino group.
Uniqueness: Diethyl 5-aminoisophthalate hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and ester groups allows for versatile chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
diethyl 5-aminobenzene-1,3-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-3-16-11(14)8-5-9(7-10(13)6-8)12(15)17-4-2;/h5-7H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROZITDVWZMYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)N)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585569 | |
| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42122-73-6 | |
| Record name | Diethyl 5-aminobenzene-1,3-dicarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)
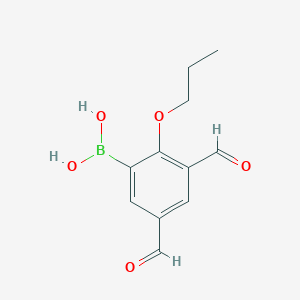
![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)
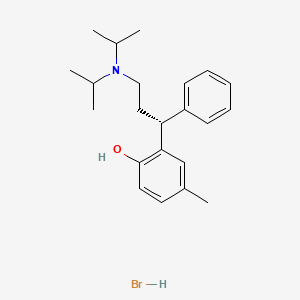
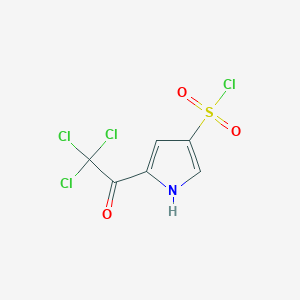

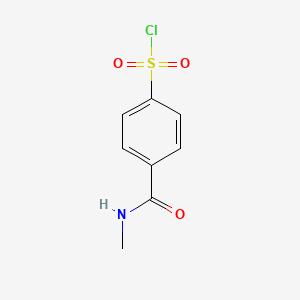

![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)



